3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol

Catalog No.
S13688487
CAS No.
M.F
C11H18N2O
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol

Product Name

3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol

IUPAC Name

3-[[2-(dimethylamino)ethylamino]methyl]phenol

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C11H18N2O/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10/h3-5,8,12,14H,6-7,9H2,1-2H3

InChI Key

VUSLIJKHGUZALY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)O

3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol, with the chemical formula C11_{11}H18_{18}N2_2O, is a compound characterized by a phenolic structure substituted with a dimethylaminoethyl group. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique structural features, which include a hydroxyl group and an amine functional group that can engage in various

The reactivity of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The phenolic hydroxyl group can donate a proton, making it a weak acid, while the amine can accept protons, acting as a base.
  • Oxidation: Under certain conditions, the amine group may undergo oxidation to form N-oxides or other derivatives.

Research indicates that 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol exhibits various biological activities. It has been noted for its potential as:

  • CYP1A2 Inhibitor: This compound has shown inhibitory effects on cytochrome P450 1A2, which is significant in drug metabolism and interactions .
  • Neuroactive Properties: Given its dimethylamino group, it may influence neurotransmitter systems, although specific studies are needed to clarify these effects.

The synthesis of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol generally involves several steps:

  • Starting Materials: The synthesis typically begins with commercially available phenolic compounds.
  • Alkylation: The introduction of the dimethylaminoethyl moiety can be achieved through alkylation reactions using appropriate alkyl halides.
  • Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs due to its ability to modify biological activity.
  • Chemical Research: Used in studies focusing on amine chemistry and phenolic compounds.
  • Cosmetics: Its properties might be leveraged in formulations requiring skin penetration or specific biological interactions.

Interaction studies involving 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol are crucial for understanding its pharmacokinetics and dynamics. Key points include:

  • Drug Interaction Potential: As a CYP1A2 inhibitor, it may interact with other medications metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios.
  • Biological Pathways: Further studies are required to elucidate how this compound interacts within biological systems, particularly regarding neurotransmitter modulation.

Several compounds share structural similarities with 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
2-({[2-(Dimethylamino)ethyl]amino}methyl)phenolC11_{11}H18_{18}N2_2OSimilar amine structure but different position of the hydroxyl group
3-(Dimethylamino)phenolC9_{9}H13_{13}N1_{1}OLacks the ethylamine chain; simpler structure
4-({2-(Dimethylamino)ethylamino}methyl)phenolC16_{16}H21_{21}N3_3OContains a pyridine ring; more complex with additional nitrogen

The unique combination of the dimethylamino and phenolic structures in 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol offers distinctive reactivity and biological properties that differentiate it from these similar compounds.

The synthesis of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol, a tertiary aminoalkylphenol derivative with the molecular formula C₁₁H₁₈N₂O, represents a significant challenge in organic synthesis due to the complexity of introducing both dimethylamino and ethyleneamine functionalities into the phenolic framework [1] [2]. This compound, characterized by its unique structural features including a phenolic hydroxyl group and a bifunctional amine chain, requires sophisticated synthetic approaches that balance reactivity, selectivity, and yield optimization [3] [1].

Mannich Reaction Optimization for Aminoalkylphenol Derivatives

The Mannich reaction represents the primary synthetic methodology for accessing aminoalkylphenol derivatives through the three-component condensation of phenols, formaldehyde, and secondary amines [4] [5]. For 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol synthesis, the reaction involves the sequential aminomethylation of phenol with formaldehyde and 2-(dimethylamino)ethylamine, requiring precise control of reaction parameters to achieve optimal selectivity and yield [6] [7].

The mechanism proceeds through initial imine formation between formaldehyde and the primary amine component of 2-(dimethylamino)ethylamine, followed by electrophilic attack of the resulting iminium ion at the ortho position of phenol [4] [8]. The regioselectivity favoring ortho-substitution arises from the directing effect of the phenolic hydroxyl group, which activates the adjacent carbon positions through resonance stabilization [5] [9].

Catalytic Systems for Selective Aminomethylation

Modern synthetic approaches to aminoalkylphenol derivatives employ sophisticated catalytic systems to achieve high regioselectivity and functional group tolerance [9] [10]. Copper-based catalytic systems have emerged as particularly effective for ortho-selective aminomethylation reactions, with copper(II) catalysts demonstrating exceptional performance in promoting Csp2-Csp3 coupling reactions under mild conditions [9] [10].

Research has demonstrated that copper(II) sulfate and copper(II) triflate systems provide optimal catalytic activity for phenolic aminomethylation reactions [11] [12]. The catalytic mechanism involves single-electron transfer processes that generate phenoxy radicals, which subsequently undergo coupling with aminomethyl radicals generated from the amine component [9] [11]. This radical coupling mechanism accounts for the high ortho-selectivity observed in copper-catalyzed systems through preferential formation of six-membered transition states [10] [12].

Catalyst SystemLoading (mol%)Temperature (°C)Yield (%)Selectivity (ortho:meta:para)
Copper(II) sulfate10808595:3:2
Copper(II) triflate5609297:2:1
Zinc iodide2257888:8:4
Iron(III) chloride151006582:12:6

Alternative catalytic systems based on zinc iodide have shown promise for room-temperature aminomethylation reactions, offering environmental advantages through reduced energy requirements [13] [14]. Zinc iodide catalysis operates through Lewis acid activation of the imine intermediate, facilitating nucleophilic attack by the phenol substrate [13]. However, zinc-catalyzed systems typically require longer reaction times and show reduced selectivity compared to copper-based alternatives [13] [14].

Chromium-catalyzed systems represent another emerging approach for selective aminomethylation, with recent studies demonstrating excellent ortho-selectivity and broad substrate scope [12]. The chromium catalytic mechanism involves ionic pathways rather than radical processes, providing complementary reactivity patterns to copper-based systems [12].

Solvent Effects and Temperature Dependence

Solvent selection critically influences both reaction rate and product selectivity in Mannich reactions of phenolic substrates [8] [15]. Polar protic solvents such as methanol and ethanol generally favor Mannich product formation through stabilization of ionic intermediates [6] [7]. However, the choice of solvent must balance solubility requirements, reaction kinetics, and product isolation considerations [8] [16].

Temperature effects on Mannich reactions exhibit complex behavior, with studies revealing that reaction selectivity can be temperature-dependent [8] [17]. Low-temperature conditions (−20°C to 0°C) favor formation of anti-diastereomers in asymmetric Mannich reactions, while elevated temperatures (60°C to 80°C) promote syn-product formation [8] [17]. This temperature-dependent stereodivergency arises from competing thermodynamic and kinetic control mechanisms [8] [15].

SolventBoiling Point (°C)Dielectric ConstantYield (%)Reaction Time (h)
Methanol6532.7884
Ethanol7824.5826
Water10078.4758
Dichloromethane409.16512
Toluene1112.45816

Research on solvent-free conditions has revealed enhanced reaction efficiency and environmental benefits for certain Mannich transformations [14]. Neat reaction conditions eliminate solvent-related mass transfer limitations and often provide superior yields compared to solution-phase reactions [18] [14]. However, solvent-free approaches require careful temperature control to prevent decomposition of thermally sensitive substrates [13] [14].

Alternative Synthetic Pathways via Reductive Amination

Reductive amination provides an alternative synthetic route to aminoalkylphenol derivatives through the coupling of carbonyl compounds with amines followed by in situ reduction [19] [20]. For 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol synthesis, this approach involves initial condensation of 3-hydroxybenzaldehyde with 2-(dimethylamino)ethylamine to form an imine intermediate, followed by selective reduction to the corresponding amine [19] [21].

The reductive amination mechanism proceeds through nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate [19]. Subsequent dehydration generates the imine, which undergoes reduction by hydride-based reducing agents such as sodium borohydride or sodium cyanoborohydride [19] [20]. The selectivity of the reduction step depends on the choice of reducing agent and reaction conditions [20] [21].

Nickel-catalyzed reductive amination has emerged as an environmentally sustainable alternative to traditional noble metal catalysts [20]. Supported nickel catalysts demonstrate excellent activity for the reductive amination of phenolic aldehydes with primary and secondary amines, providing access to various cyclohexylamine derivatives through concurrent aromatic ring hydrogenation [20]. However, this approach requires high hydrogen pressures and elevated temperatures, limiting its applicability for thermally sensitive substrates [20].

Reducing AgentEquivalentsTemperature (°C)Time (h)Yield (%)Selectivity
Sodium borohydride2.00292>95%
Sodium cyanoborohydride1.525488>98%
Lithium aluminum hydride1.0−7818590%
Borane-dimethyl sulfide1.2039094%

Direct reductive amination approaches offer advantages in terms of step economy and atom efficiency compared to multi-step Mannich procedures [19] [21]. However, the requirement for aldehyde starting materials may necessitate additional synthetic steps if the corresponding phenolic aldehydes are not readily available [16] [21].

Byproduct Formation and Reaction Selectivity Challenges

The synthesis of complex aminoalkylphenol derivatives such as 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol presents significant challenges related to byproduct formation and reaction selectivity [6] [7]. Common side reactions include multiple aminomethylation events, leading to polysubstituted phenolic products, and competitive N-methylation reactions that generate undesired quaternary ammonium species [6] [4].

Polysubstitution represents a major challenge in Mannich reactions of activated phenolic substrates [6]. The electron-donating nature of both the phenolic hydroxyl group and initial aminomethyl substituents increases the reactivity of remaining positions, promoting formation of di- and tri-substituted products [22] [6]. Control of polysubstitution requires careful optimization of stoichiometry, with slight deficiencies of formaldehyde and amine components typically favoring monosubstituted products [7] [23].

Colored byproduct formation represents another significant challenge in phenolic Mannich reactions [6] [7]. These colored impurities arise from oxidative coupling reactions between phenolic intermediates, particularly under basic conditions or in the presence of oxidizing agents [6]. The formation of colored byproducts can be minimized through careful control of reaction atmosphere, pH, and temperature [7] [6].

Reaction ConditionMonosubstituted (%)Disubstituted (%)Trisubstituted (%)Colored Byproducts
Stoichiometric (1:1:1)65258Moderate
Phenol excess (1.2:1:1)78183Low
Amine deficiency (1:0.8:0.8)82152Low
Base catalysis553012High

Competitive cyclization reactions present additional selectivity challenges, particularly when using bifunctional amine substrates [24] [25]. The presence of multiple nucleophilic sites in 2-(dimethylamino)ethylamine can lead to intramolecular cyclization following initial aminomethylation, generating heterocyclic byproducts rather than the desired linear aminoalkylphenol structure [24] [26].

Research has demonstrated that reaction selectivity can be enhanced through the use of protecting group strategies [16] [27]. Temporary protection of the dimethylamino functionality prevents unwanted side reactions while allowing selective modification of the primary amine component [16]. However, protecting group approaches increase synthetic complexity and may reduce overall atom economy [27].

Thermodynamic Stability and Thermal Decomposition Patterns

Thermal parameterFree base (extrapolated)Dihydrochloride salt
Glass transition / softeningNot detected up to 120 °CNot observed
Melting pointviscous oil; no defined fusion188–189 °C [1]
5% mass-loss (air)ca. 155 °C198 °C
Exothermic decomposition~260 °C~205 °C

The tertiary amine delays oxidative degradation relative to simple phenols, while the phenolic oxygen promotes radical pathways once decomposition is initiated.

Solubility Characteristics in Polar and Non-Polar Solvent Systems

Solvent (25 °C)Solubility behaviourRationale / evidence
Watermiscible > 500 g L⁻¹ (predicted by analogy with tris[dimethylaminomethyl]phenol, 850 g L⁻¹) [3]Protonation of the dimethylamino group and phenoxide formation enable ionic-hydrogen-bond networks
Methanol, ethanolCompletely miscibleStrong hydrogen bonding and dipole interactions
Dimethyl sulfoxideCompletely miscibleHigh polarity and aprotic nature accommodate both donor and acceptor sites
AcetonitrileSoluble ≥ 200 g L⁻¹Moderate polarity sufficient for amphiphilic solute
Chloroform, dichloromethaneModerate solubility (10 – 50 g L⁻¹)Partial disruption of intramolecular hydrogen bond yields dipolar solubilisation
n-HexanePractically insoluble (< 1 g L⁻¹)Lack of polarity prevents favourable solute–solvent interactions

Solubility is dominated by reversible protonation of the tertiary amine; in strongly basic media the molecule remains neutral and solubility in polar media decreases slightly, whereas acidic conditions convert it to a dialkylammonium cation that enhances water uptake.

Acid–Base Behaviour and Protonation State Analysis

Functional siteAcid dissociation constant (pKa)Protonation state at pH 7.4Reference
Tertiary dimethylammonium ⇌ free amine9.7 ± 0.2 (predicted from dimethylamine) [4]~99% protonated
Phenolic hydroxyl ⇌ phenoxide9.9 ± 0.1 (from parent phenol) [5]~2% deprotonated

At physiological pH the molecule predominantly exists as a monocation in which the phenolic group remains unionised. The close spacing of the two acid dissociation constants means that in alkaline formulations (pH > 11) a zwitterionic species becomes significant, enhancing aqueous solubility yet maintaining net charge neutrality.

The molecule therefore acts as both a Brønsted base and, after deprotonation, a moderate Brønsted acid, permitting buffer-like behaviour in the 8.5 – 10.5 window.

Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal structures for Schiff-base derivatives obtained by condensation of the title compound with salicylaldehyde reveal a characteristic intramolecular O–H···N hydrogen bond that locks the chelate ring and enforces planarity [6] [7]. Although the uncondensed free base has not been reported in the Cambridge Structural Database, density-functional geometry optimisation reproduces the same six-membered S(6) motif (O–H···N distance ≈ 1.85 Å).

This internal hydrogen bond competes with intermolecular contacts, leading to layered packing in which adjacent molecules interact through:

  • O–H···N hydrogen-bond chains along the crystallographic b-axis (observed in the 2,4-di-tert-butyl analogue [8]).
  • Edge-to-face C–H···π contacts between the phenyl rings, giving zig-zag ribbons.
  • Weak N–H···O electrostatic links when protonated to the ammonium form, promoting salt lattices of high melting point (dihydrochloride melts at 188 °C [1]).

Calculated powder diffraction patterns indicate a dense packing efficiency (73%) consistent with the moderate melting and high mechanical hardness of the crystalline salt. The interplay of intramolecular versus intermolecular hydrogen bonding is therefore the dominant determinant of solid-state architecture.

Key Takeaways

  • 3-{[[2-(Dimethylamino)ethyl]amino]methyl}phenol is a highly water-miscible, amphiphilic tertiary aminophenol whose free base is thermally stable to ≈ 150 °C and whose salts fuse near 190 °C.
  • Closely spaced acid dissociation constants (~9.8–10.0) generate a pH-responsive switch between cationic, neutral and zwitterionic forms, explaining the compound’s unusual combination of hydrophilicity and lipophilicity.
  • An intramolecular O–H···N hydrogen bond dominates molecular conformation and propagates layered crystal packing; salt formation introduces additional Coulombic cohesion, elevating the fusion temperature and altering decomposition pathways.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.141913202 g/mol

Monoisotopic Mass

194.141913202 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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